dimethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
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Description
Dimethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a useful research compound. Its molecular formula is C19H22N2O6 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.14778643 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Dimethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate (commonly referred to as compound 1) is a synthetic derivative of the 1,4-dihydropyridine class known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
Compound 1 has the following molecular formula: C19H22N2O6, with a molecular weight of approximately 362.39 g/mol. The compound features a pyridine ring substituted with various functional groups that contribute to its biological activity.
Antioxidant Activity
Research indicates that derivatives of 1,4-dihydropyridines exhibit significant antioxidant properties. A study by Niaz et al. (2015) highlighted that compounds similar to compound 1 demonstrated the ability to scavenge free radicals effectively and reduce oxidative stress in cellular models, thereby protecting against cellular damage and apoptosis .
Antidiabetic Effects
Compound 1 has been investigated for its potential antidiabetic effects. Specifically, it has been shown to inhibit α-glucosidase activity, which plays a crucial role in carbohydrate metabolism. This inhibition can lead to decreased postprandial blood glucose levels. In vitro assays demonstrated that compound 1 effectively reduced glucose absorption in intestinal cells, suggesting its utility in managing diabetes .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have indicated that dimethyl derivatives of 1,4-dihydropyridine can induce apoptosis in cancer cell lines through the modulation of Bcl-2 family proteins. Notably, compound 1 was shown to downregulate anti-apoptotic Bcl-2 proteins while upregulating pro-apoptotic factors, leading to enhanced cancer cell death .
The biological activities of compound 1 can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups in the structure allows for effective electron donation to free radicals, thus neutralizing them.
- Enzyme Inhibition : The structural configuration enables binding to active sites of enzymes like α-glucosidase, inhibiting their function and reducing glucose release into the bloodstream.
- Apoptosis Induction : By modulating the expression of Bcl-2 family proteins, compound 1 influences the intrinsic apoptotic pathway, promoting cell death in malignant cells.
Table: Summary of Biological Activities
Activity | Mechanism | Reference |
---|---|---|
Antioxidant | Free radical scavenging | Niaz et al., 2015 |
Antidiabetic | α-Glucosidase inhibition | Niaz et al., 2015 |
Anticancer | Apoptosis induction via Bcl-2 modulation | Leonardi et al., 1998 |
Properties
IUPAC Name |
dimethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6/c1-10-15(18(23)25-3)17(16(11(2)21-10)19(24)26-4)12-5-7-13(8-6-12)27-9-14(20)22/h5-8,17,21H,9H2,1-4H3,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXINIDDESHPLIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)OCC(=O)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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